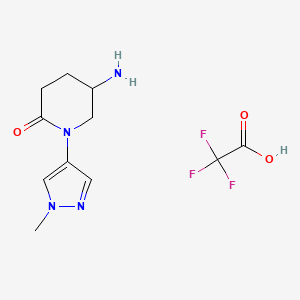

5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid

Description

5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid (TFA) is a synthetic organic compound comprising a piperidin-2-one core substituted with a 1-methylpyrazole group at position 1 and an amino group at position 5, paired with trifluoroacetic acid as a counterion. The trifluoroacetic acid component enhances solubility and stability, critical for synthetic applications. Its structural features suggest utility in medicinal chemistry, particularly as a precursor for bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name |

5-amino-1-(1-methylpyrazol-4-yl)piperidin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.C2HF3O2/c1-12-6-8(4-11-12)13-5-7(10)2-3-9(13)14;3-2(4,5)1(6)7/h4,6-7H,2-3,5,10H2,1H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXUKEXSYBRTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CC(CCC2=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-ketoesters.

Introduction of the Piperidin-2-one Core: The piperidin-2-one core can be constructed using methods such as cyclization reactions involving amino acids or their derivatives.

Trifluoroacetic Acid Derivatization: The final step involves the reaction with trifluoroacetic acid to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro compounds.

Reduction: The compound can be reduced to form amines or other derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

Reduction Products: Amines, amides, and other reduced forms.

Substitution Products: Substituted pyrazoles, piperidin-2-ones, and other derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it a valuable building block for complex molecules.

Biology: In biological research, 5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid is used in the study of enzyme inhibitors and receptor binding assays. It can help elucidate the mechanisms of biological processes.

Medicine: The compound has potential therapeutic applications, including the development of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or receptors.

Comparison with Similar Compounds

Structural Analogs in the Piperidin-2-one Family

Several analogs share the piperidin-2-one scaffold but differ in substituents or stereochemistry:

Key Differences :

- Position 5 Substitution: The target compound features a primary amino group, whereas the rac-analog (from ) includes an aminomethyl group. This modification may alter hydrogen-bonding capacity and steric bulk, impacting receptor binding or solubility .

- Stereochemistry : The rac-analog introduces chiral centers (5R,6S), which could influence enantioselective interactions in biological systems. Racemic mixtures may require resolution for therapeutic applications, adding complexity to synthesis .

Counterion Comparison: Trifluoroacetic Acid vs. Other Acids

Trifluoroacetic acid (TFA) is a common counterion in salt formation. Comparisons with other acids used in similar contexts:

Functional Implications :

- Acidity: TFA’s low pKa (0.23) ensures protonation of basic amino groups, stabilizing the compound during purification. However, its high corrosivity requires specialized handling .

- Volatility: TFA’s volatility aids in removal via rotary evaporation, simplifying isolation compared to non-volatile counterions like HCl .

Biological Activity

5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one, trifluoroacetic acid (CAS No. 2137994-21-7) is a compound of interest due to its potential biological activities, particularly in the context of drug development for various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₉H₁₄N₄O

- Molecular Weight : 194.23 g/mol

- IUPAC Name : (5R,6S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one

Biological Activity Overview

The biological activity of 5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one has been investigated in various studies, highlighting its potential as a therapeutic agent.

The compound is believed to interact with specific biological targets, including:

- Metabotropic Glutamate Receptors (mGluRs) : It has been identified as a positive allosteric modulator of mGluR5, which is implicated in cognitive functions and disorders such as schizophrenia and Alzheimer's disease .

Therapeutic Applications

Research indicates that this compound may have applications in treating:

- Cognitive Disorders : By modulating mGluR5, it may alleviate symptoms associated with cognitive impairments.

Study 1: Allosteric Modulation of mGluR5

A study highlighted the role of 5-amino derivatives in enhancing mGluR5 activity. The researchers conducted high-throughput screening to identify compounds that could act as positive allosteric modulators. The results showed that several analogs exhibited significant potentiation of mGluR5 responses, suggesting a potential pathway for developing treatments for cognitive disorders .

| Compound | Activity | IC50 (nM) |

|---|---|---|

| DFB | PAM | 50 |

| CDPPB | PAM | 100 |

| VU-29 | PAM | 75 |

| 5-amino derivative | PAM | <100 |

Study 2: Inhibition of CHK1 Kinase

Another investigation focused on the compound's ability to inhibit CHK1 kinase. The lead compound MCL1020 derived from similar scaffolds showed promising results with an IC50 of 0.4 nM against CHK1. This suggests that derivatives of 5-amino compounds may also provide anti-cancer properties by targeting cell cycle regulation pathways .

Safety and Toxicity

The safety profile of 5-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one has been assessed through various toxicity studies. The compound exhibits certain hazard statements indicating potential risks such as respiratory irritation and skin sensitivity. Proper handling precautions are recommended during laboratory use .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization requires precise control of reaction conditions:

- Temperature: Maintain 50–80°C to avoid side reactions (e.g., decomposition of the trifluoroacetyl group) .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is preferred for coupling reactions .

- Catalysts: Use palladium-based catalysts for Suzuki-Miyaura coupling of pyrazole moieties .

- Yield Improvement: Stepwise purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >90% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of the piperidin-2-one ring and pyrazole substitution patterns. Fluorine-19 NMR detects trifluoroacetic acid counterion integrity .

- HPLC-MS: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 279.1) .

- X-ray Crystallography: Resolves conformational flexibility of the piperidinone ring and hydrogen-bonding interactions with trifluoroacetate .

Q. How can researchers address challenges in purifying this compound?

Methodological Answer:

- Counterion Exchange: Replace trifluoroacetate with HCl or formate salts via ion-exchange chromatography to reduce hygroscopicity .

- Crystallization: Use ethanol/water mixtures (7:3 v/v) at 4°C to isolate crystalline forms .

- Impurity Profiling: Employ UPLC-PDA to detect byproducts (e.g., unreacted pyrazole intermediates) .

Advanced Research Questions

Q. How can interaction studies elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., KD values) with kinases or GPCRs. Fluorinated aromatic groups enhance hydrophobic interactions .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., using GROMACS) to identify key residues in the piperidinone binding pocket .

- Comparative Analysis: Compare with analogs (e.g., 5-amino-1-(2,2,2-trifluoroethyl)pyrazole derivatives) to pinpoint structural determinants of activity .

Q. What structural analogs of this compound show divergent bioactivities, and why?

Methodological Answer:

| Analog | Structural Variation | Bioactivity | Source |

|---|---|---|---|

| 4-Oxo-thiazolidine derivatives | Thiazolidinone core | Antidiabetic (PPARγ agonism) | |

| Pyrazole-triazole hybrids | Triazole substitution at C3 | Anticancer (CDK4/6 inhibition) | |

| Fluorinated benzene derivatives | 4-Fluorophenyl substituent | Enhanced blood-brain barrier penetration |

Divergence arises from electronic effects (e.g., trifluoromethyl groups increase metabolic stability) and steric hindrance in binding pockets .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

Methodological Answer:

- Scaffold Modification: Introduce methyl groups at the piperidinone N-position to reduce off-target toxicity .

- Bioisosteric Replacement: Replace trifluoroacetate with cyclopropane carboxylate to improve solubility without compromising affinity .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., piperidinone carbonyl) .

Q. How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization: Validate cytotoxicity assays (e.g., MTT vs. CellTiter-Glo) across cell lines (e.g., HEK293 vs. HepG2) .

- Metabolic Stability Testing: Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to explain species-specific discrepancies .

- Crystallographic Validation: Confirm binding modes of conflicting analogs via co-crystal structures .

Q. What methodologies are recommended for studying forced degradation?

Methodological Answer:

- Stress Conditions: Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (254 nm) for 48 hours .

- Degradation Pathway Analysis: Use LC-QTOF-MS to identify major degradation products (e.g., hydrolysis of the piperidinone ring) .

- Stability-Indicating Methods: Develop HPLC-DAD methods with resolution >2.0 between parent compound and degradants .

Q. How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME to estimate logP (2.1), CNS permeability (high), and CYP3A4 inhibition risk .

- Free Energy Perturbation (FEP): Calculate relative binding free energies for analogs in complex with targets (e.g., using Desmond) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.